Product packaging for Lubiprostone Related Compound 3(Cat. No.:CAS No. 1263283-38-0)

Lubiprostone Related Compound 3

Cat. No.: B601818
CAS No.: 1263283-38-0
M. Wt: 390.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Related Substances in Drug Development and Quality Control

In pharmaceutical manufacturing, impurities are unwelcome substances that can emerge during the synthesis, storage, or degradation of a drug substance. aquigenbio.com These impurities can be organic, inorganic, or residual solvents. gmpinsiders.com Organic impurities are of particular concern as they are often structurally similar to the API and can arise from starting materials, by-products of synthesis, or degradation products. youtube.commtc-usa.comfilab.fr

The presence of these related substances can significantly impact the quality, safety, and efficacy of a medication. gmpinsiders.com Even in minute quantities, some impurities may possess pharmacological or toxicological properties that could be harmful to patients. pharmiweb.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, quantification, and control of impurities in pharmaceutical products. aquigenbio.comusp.org This process, known as impurity profiling, is a mandatory requirement for new drug applications and is crucial for ensuring the integrity of the API and safeguarding public health. globalpharmatek.com

The control of impurities is a critical aspect throughout the drug development lifecycle. usp.org It involves the development of robust analytical methods to detect and quantify these substances, ensuring they remain within acceptable limits. usp.orgjocpr.com Failure to adequately control impurities can lead to product recalls, regulatory actions, and delays in drug approval. usp.org

Overview of Lubiprostone (B194865) and its Chemical Congeners

Lubiprostone is a medication used to treat chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation. wikipedia.orgfda.gov Chemically, it is a bicyclic fatty acid derived from prostaglandin (B15479496) E1. wikipedia.orgnih.gov Its mechanism of action involves the activation of ClC-2 chloride channels in the apical membrane of intestinal epithelial cells. wikipedia.orgnih.gov This activation leads to a chloride-rich fluid secretion into the intestines, which softens the stool, increases intestinal motility, and facilitates bowel movements. wikipedia.orgfda.gov

Lubiprostone can exist in equilibrium between a bicyclic hemiketal form and a monocyclic form, a phenomenon known as ring-chain tautomerism. google.com In the solid state, it predominantly exists in the bicyclic form. google.com

During the synthesis and storage of Lubiprostone, several related compounds, or impurities, can be formed. These are substances that are structurally similar to the Lubiprostone molecule. youtube.com The identification and control of these congeners are essential for ensuring the quality and safety of the final drug product. Some of the known related compounds include process impurities that arise during manufacturing and degradation impurities that form over time. chemicea.com

Significance of Lubiprostone Related Compound 3 as a Critical Impurity/Related Substance

Among the various impurities associated with Lubiprostone, "this compound" is of particular significance. It is identified as a critical impurity that requires careful monitoring during the quality control of Lubiprostone. chemicea.com The presence of this compound, even in trace amounts, can be an indicator of the manufacturing process's efficiency and the stability of the drug substance.

The exact chemical structure and origin of this compound are proprietary to manufacturers and are used as markers in their quality control processes. It is often available as a reference standard for analytical testing. chemicea.com The control of this compound, along with other related substances, is achieved through the development and validation of specific analytical methods, such as High-Performance Liquid Chromatography (HPLC). google.comgoogle.comijirt.org These methods are designed to separate and accurately quantify the main compound from its impurities, ensuring that the final product meets the stringent quality standards set by pharmacopeias and regulatory authorities. google.com

Properties

CAS No.

1263283-38-0

Molecular Formula

C20H32F2O5

Molecular Weight

390.47

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Q & A

Basic Research Questions

Q. How is Lubiprostone Related Compound 3 structurally characterized, and what analytical methods ensure its identity and purity?

  • Methodological Answer : Structural characterization requires a combination of spectroscopic techniques (e.g., NMR for proton/carbon environments, mass spectrometry for molecular weight confirmation) and chromatographic methods (HPLC/UPLC with reference standards). Purity is validated via elemental analysis and peak homogeneity in chromatography (>98% purity threshold). For new compounds, X-ray crystallography may resolve stereochemical ambiguities. Experimental protocols should follow guidelines for reporting synthetic compounds, including detailed reaction conditions and spectral data .

Q. What synthetic pathways are commonly used to produce this compound, and how are intermediates optimized for yield?

  • Methodological Answer : Synthesis typically involves prostaglandin E1 derivatives with modifications at the C-15 position. Optimization includes solvent selection (e.g., dichloromethane for acylation), temperature control to minimize side reactions, and catalytic methods (e.g., Mitsunobu reaction for stereospecific coupling). Reaction monitoring via TLC or LC-MS ensures intermediate stability. Yield improvements focus on reducing hydrolysis of labile groups during purification .

Q. How do researchers validate the pharmacological activity of this compound in vitro?

  • Methodological Answer : In vitro assays assess ClC-2 channel activation using transfected cell lines (e.g., HEK293) with electrophysiological measurements (patch-clamp) or fluorescence-based ion flux assays. Dose-response curves (EC50 values) are generated with positive controls (e.g., lubiprostone) and negative controls (vehicle-only). Replicates (n ≥ 3) and statistical power analysis (α = 0.05) are critical to confirm activity .

Advanced Research Questions

Q. How should researchers design studies to address contradictory efficacy data for this compound across preclinical models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., species differences in ClC-2 expression, dosing regimens). A tiered approach includes:

  • Step 1 : Systematic review of existing data to identify confounding variables (e.g., gut motility assays vs. ion transport models) .
  • Step 2 : Head-to-head comparative studies using standardized protocols (e.g., identical cell lines, buffer conditions).
  • Step 3 : Meta-analysis with sensitivity testing to quantify heterogeneity (I² statistic) and adjust for covariates (e.g., sample size, assay type) .

Q. What strategies mitigate bias when analyzing adverse event (AE) data in pooled clinical trials involving this compound?

  • Methodological Answer : Pooled AE analysis requires:

  • Data harmonization : Standardize AE coding (MedDRA terms) and severity grading across trials.
  • Adjustment for confounders : Use multivariate regression to account for baseline differences (e.g., age, comorbidities, concomitant opioids) .
  • Signal detection : Apply disproportionality analysis (e.g., proportional reporting ratio) to identify AE signals specific to the compound vs. class effects .

Q. How can mechanistic studies differentiate this compound’s effects on ClC-2 channels from off-target interactions (e.g., CFTR modulation)?

  • Methodological Answer :

  • Selective inhibition : Use ClC-2 inhibitors (e.g., CFTRinh-172) in parallel experiments to isolate ClC-2-mediated effects.
  • Gene knockout models : Compare responses in wild-type vs. ClC-2 knockout intestinal organoids.
  • Proteomic profiling : Identify downstream signaling pathways (e.g., cAMP/PKA) via phosphoproteomics to confirm target engagement .

Q. What experimental designs address the limitations of short-term efficacy data in chronic disease models for this compound?

  • Methodological Answer : Longitudinal studies should incorporate:

  • Extended dosing : 12-week regimens in animal models mimicking chronic use, with periodic biomarker monitoring (e.g., stool frequency, electrolyte balance).
  • Adaptive protocols : Interim analyses to adjust doses based on tolerance (e.g., nausea incidence).
  • Translational endpoints : Correlate preclinical outcomes (e.g., colonic transit time) with clinical endpoints (e.g., SBM frequency) .

Tables for Key Methodological Considerations

Challenge Solution References
Heterogeneity in pooled dataStratified analysis by opioid class/dose
Low signal-to-noise in assaysOptimize cell line transfection efficiency
AE underreporting in trialsProspective AE diaries with real-time monitoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.